6,7-dimethyl5-(3-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
The compound 6,7-dimethyl 5-(3-methylphenyl)-2-oxo-1H,3H-2λ⁴-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate belongs to the pyrrolo[1,2-c]thiazole family, a class of heterocyclic compounds characterized by fused pyrrole and thiazole rings. Its structure features:
- Position 5: A 3-methylphenyl substituent, influencing steric and electronic properties.
- Position 2: A ketone (2-oxo) group, enhancing polarity compared to sulfone analogs.
- Positions 6 and 7: Methyl ester groups, contributing to lipophilicity and stability.
Synthetic routes for related compounds often involve cycloaddition reactions or reductions of ester/sulfone precursors (e.g., sodium borohydride-methanol systems, as in ).
Properties
IUPAC Name |
dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-10-5-4-6-11(7-10)15-14(17(20)23-3)13(16(19)22-2)12-8-24(21)9-18(12)15/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYNKYSKPKWYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=C3N2CS(=O)C3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl5-(3-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl5-(3-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6,7-dimethyl5-(3-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6,7-dimethyl5-(3-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Sulfone derivatives (e.g., compound 15) exhibit higher aqueous solubility than 2-oxo analogs due to increased polarity.
- Steric hindrance from bulky substituents (e.g., isopropyl at position 3) reduces synthetic yields.
Conformational and Spectroscopic Analysis
Biological Activity
The compound 6,7-dimethyl-5-(3-methylphenyl)-2-oxo-1H,3H-2λ4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a member of the pyrrolo-thiazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Anticancer Properties
Research has indicated that compounds similar to 6,7-dimethyl-5-(3-methylphenyl)-2-oxo-1H,3H-2λ4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibit significant antiproliferative activities against various cancer cell lines. For instance:
- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
- Mechanism of Action : The compound appears to inhibit cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis |
| HT-29 | 15.0 | Cell Cycle Arrest |
| A549 | 10.0 | Apoptosis |
These findings suggest that the compound could serve as a lead for further development in cancer therapeutics.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Experimental Model : Rat models were used to evaluate the anti-inflammatory effects.
- Results : The compound significantly reduced edema in the carrageenan-induced paw edema model.
| Model | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| Carrageenan-induced edema | 10 | 65 |
| Mycobacterium footpad edema | 5 | 70 |
This data supports the potential use of this compound in treating inflammatory diseases.
Case Studies
Several studies have been conducted to explore the biological activities of related compounds. For example:
-
Study on Pyrrolo-thiazole Derivatives :
- Investigated a series of derivatives for their anticancer activity.
- Found that modifications at specific positions enhanced potency against various cancer cell lines.
-
Anti-inflammatory Compound Evaluation :
- A related thiazole derivative was tested for its ability to inhibit COX enzymes.
- Results indicated a promising anti-inflammatory profile with low toxicity.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Synthetic Route : The compound can be synthesized via cyclocondensation reactions using diethyl oxalate and substituted ketones (e.g., 3-methylphenyl derivatives) in toluene with sodium hydride as a base .
- Optimization Parameters :
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may reduce yield due to side reactions. Non-polar solvents like toluene improve regioselectivity .
- Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective for deprotonation and cyclization steps.
- Temperature : Reactions typically proceed at reflux (110–120°C) to ensure complete cyclization .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .
Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts. For example:
- Pyrrolo-thiazole core : Protons near the 2-oxo group appear as singlets at δ 4.2–4.5 ppm .
- Methylphenyl group : Aromatic protons integrate as a multiplet (δ 6.8–7.2 ppm), with methyl groups at δ 2.3–2.5 ppm .
- HRMS : Confirm molecular weight (e.g., theoretical vs. observed m/z values) with <2 ppm error .
- X-Ray Crystallography : Resolve the crystal lattice using SHELXL97/PLATON software. Key torsion angles (e.g., O4–C8–C9–O7 at 163.47°) validate spatial arrangement .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
Methodological Answer:
- Solubility : Test in DMSO (high solubility for biological assays), ethanol (moderate), and water (low). Use UV-Vis spectroscopy to quantify solubility limits .
- Stability :
- pH : Stable in neutral conditions (pH 6–8) but hydrolyzes in acidic (pH <4) or alkaline (pH >10) media. Monitor degradation via HPLC .
- Light/Temperature : Store at –20°C in amber vials to prevent photodegradation and thermal decomposition .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound, and how do results align with experimental data?
Methodological Answer:
- Target Selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity prediction. Align the compound’s 2-oxo-pyrrolo-thiazole core with the enzyme’s active site .
- Docking Software : AutoDock Vina or Schrödinger Suite to calculate binding energies (ΔG < –7 kcal/mol suggests high affinity) .
- Validation : Compare docking results with in vitro antifungal assays (e.g., MIC values against Candida spp.). Discrepancies may arise from solvation effects or protein flexibility .
Q. How can researchers resolve contradictions in spectral data during structural characterization?
Methodological Answer:
- Case Study : If NMR shows unexpected splitting (e.g., diastereotopic protons), perform variable-temperature NMR or NOESY to detect hindered rotation .
- Crystallographic Refinement : Use SHELXL97 to resolve disorder in substituents (e.g., methylphenyl group). Apply restraints to thermal parameters .
- Cross-Validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with computational frequency calculations (Gaussian 09) .
Q. What strategies can be employed to study structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Derivative Design : Modify substituents (e.g., replace 3-methylphenyl with halogenated analogs) and assess electronic effects via Hammett plots .
- Biological Assays : Test derivatives against enzyme panels (e.g., CYP450 isoforms) to identify selectivity trends .
- Computational Modeling : Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and bioactivity .
Q. How can process control and simulation tools improve the scalability of this compound’s synthesis?
Methodological Answer:
- Process Simulation : Use Aspen Plus to model reaction kinetics and optimize feed rates for cyclization steps .
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like temperature (±2°C) and stirring rate (300–500 rpm) to minimize batch variability .
- In-Line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
